molecular formula C19H18BrN5O2 B2367271 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline CAS No. 2380059-89-0

6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

Cat. No.: B2367271
CAS No.: 2380059-89-0
M. Wt: 428.29
InChI Key: WBOLEZPCSYOENI-UHFFFAOYSA-N
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Description

6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline: is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, a piperidine ring, and a bromopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoxaline intermediate.

    Attachment of the Bromopyrimidine Moiety: The bromopyrimidine group is incorporated through a nucleophilic aromatic substitution reaction, where a bromopyrimidine derivative reacts with the piperidine-quinoxaline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoxaline core, converting it to dihydroquinoxaline derivatives.

    Substitution: The bromopyrimidine moiety allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitutions.

Major Products

The major products formed from these reactions include N-oxides, dihydroquinoxalines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it can interact with various biological targets, making it a candidate for drug discovery and development. Its ability to modulate specific biological pathways is of particular interest in the field of medicinal chemistry.

Medicine

In medicine, this compound is explored for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand its pharmacological profile and potential clinical applications.

Industry

In industry, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting key enzymes and signaling pathways. The quinoxaline core may contribute to its ability to intercalate with DNA, leading to the disruption of cellular processes. The piperidine ring enhances its binding affinity to various biological targets, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

  • [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone
  • [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
  • [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone

Uniqueness

What sets 6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline apart from similar compounds is its unique combination of functional groups. The presence of the quinoxaline core, piperidine ring, and bromopyrimidine moiety provides a distinct chemical profile that enhances its reactivity and potential applications. This unique structure allows for a broader range of chemical reactions and interactions with biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O2/c20-15-9-23-19(24-10-15)27-12-13-2-1-7-25(11-13)18(26)14-3-4-16-17(8-14)22-6-5-21-16/h3-6,8-10,13H,1-2,7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOLEZPCSYOENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)COC4=NC=C(C=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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